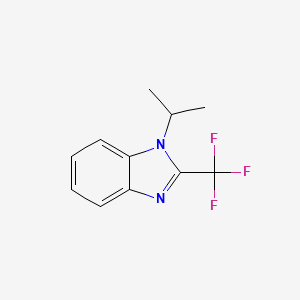![molecular formula C13H17F3N2O4S B5757902 N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-trifluoromethoxyphenyl)sulfonamide or MTEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck and has since been extensively studied for its potential therapeutic applications.
作用機序
MTEP selectively binds to and blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking mGluR5, MTEP can modulate the activity of several neurotransmitter systems, including glutamate, dopamine, and GABA, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function, and reducing the neurotoxic effects of certain drugs and chemicals. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MTEP is its selectivity for mGluR5, which allows for more precise targeting of this receptor subtype in experimental studies. However, its potency and efficacy can vary depending on the experimental conditions and the specific model being used. In addition, MTEP can have off-target effects on other receptors and ion channels, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on MTEP and its therapeutic applications. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and its potential therapeutic applications in different disease models.
合成法
The synthesis of MTEP involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with ethyl chloroformate to yield the corresponding carbamate. This is then reacted with morpholine to form the morpholine carbamate, which is subsequently treated with sulfuryl chloride to give the final product, MTEP.
科学的研究の応用
MTEP has been used in numerous scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of a range of disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O4S/c14-13(15,16)22-11-1-3-12(4-2-11)23(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRNMVGBKEMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)



![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)



![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)